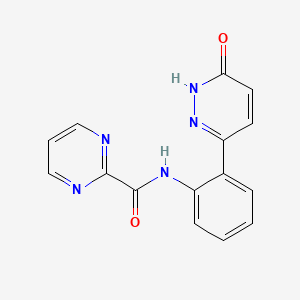

N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)pyrimidine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

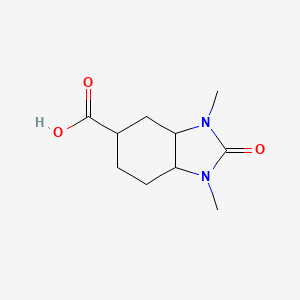

Vue d'ensemble

Description

This compound belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyridazinone core that is significantly more selective than earlier analogues . Optimization of this series by the addition of a cyanoazauracil substituent improved both the potency and selectivity .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, related compounds have been evaluated for anticonvulsant activity and muscle relaxant activity .Applications De Recherche Scientifique

- ODC as XO Inhibitor (XOI) : Recent studies have identified ODC as a novel XO inhibitor with remarkable activity . It effectively suppresses XO, which plays a role in gout and other related conditions.

- Key Findings : Computational modeling (3D-QSAR, molecular docking, and pharmacophore analysis) revealed insights into ODC-XO interactions. Key residues (e.g., Glu802, Arg880, Asn768) contribute to its activity .

- Discovery : ODC derivatives were found to exhibit high affinity to DprE1, safety to gut microbiota, and synergy with rifampicin or ethambutol .

- Design and Evaluation : Novel 6-oxo-1,6-dihydropyrimidine-2,5-dicarboxamide derivatives were synthesized and tested for MMP inhibition. They showed potent activity against MMP 13 .

Xanthine Oxidase Inhibition

Antimycobacterial Activity

Matrix Metalloproteinase (MMP) Inhibition

Solid Forms and Drug Delivery

Mécanisme D'action

Target of Action

The primary target of N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)pyrimidine-2-carboxamide is the thyroid hormone receptor β (THR-β) . This receptor plays a crucial role in the regulation of lipid levels in the body .

Mode of Action

N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)pyrimidine-2-carboxamide acts as an agonist at the THR-β . This means it binds to the receptor and activates it, leading to a series of biochemical reactions that result in the regulation of lipid levels .

Biochemical Pathways

Upon activation of the THR-β, the compound triggers a series of biochemical reactions that lead to the regulation of lipid levels

Pharmacokinetics

It has been reported that the compound exhibits an excellent safety profile and is efficacious in preclinical models .

Result of Action

The activation of the THR-β by N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)pyrimidine-2-carboxamide leads to a decrease in low-density lipoprotein cholesterol (LDL-C) and triglycerides (TG) levels . This results in the regulation of lipid levels, which can be beneficial in the treatment of dyslipidemia .

Orientations Futures

Propriétés

IUPAC Name |

N-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]pyrimidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N5O2/c21-13-7-6-12(19-20-13)10-4-1-2-5-11(10)18-15(22)14-16-8-3-9-17-14/h1-9H,(H,18,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAHOYZXXZMVOGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NNC(=O)C=C2)NC(=O)C3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(6-Oxo-1H-pyridazin-3-YL)phenyl]pyrimidine-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B2494587.png)

amine](/img/structure/B2494588.png)

![3-methyl-4-[2-(1H-pyrazol-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2494591.png)

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2494596.png)